Alginate lyase

substrate specificity enzyme kinetics Michaelis-Menten constant

Standard alginate lyase preparations often fail due to unstated substrate specificity-polyM vs. polyG block preference differs by source, leading to incomplete depolymerization. This recombinant Sphingomonas sp. enzyme (EC 4.2.2.3, CAZy PL7) offers: • Dual specificity for both polyM and polyG blocks • Optimal pH 5.5-7.0, active at 40°C • Demonstrated efficacy on Laminaria digitata biomass Specifications: ≥98% purity (SDS-PAGE), lyophilized powder. Available for immediate R&D supply.

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
CAS No. 9024-15-1
Cat. No. B15548671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlginate lyase
CAS9024-15-1
Molecular FormulaC14H25N
Molecular Weight207.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H25N/c1-7-8-11-10(2)13(3,4)9-12(15)14(11,5)6/h7-8,12H,9,15H2,1-6H3
InChIKeyLPQSWFPLDCZNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alginate Lyase: Depolymerization & Oligosaccharide Production


Alginate lyase (CAS 9024-15-1, EC 4.2.2.3) is a polysaccharide lyase that catalyzes the depolymerization of alginate—a linear copolymer of β-D-mannuronate (M) and α-L-guluronate (G)—via a β-elimination mechanism, cleaving the (1→4) glycosidic bond between β-D-mannuronate and either α-L-guluronate or β-D-mannuronate to generate oligosaccharides with 4-deoxy-α-L-erythro-hex-4-enuronosyl non-reducing ends [1]. Commercial preparations are typically recombinant enzymes sourced from Sphingomonas sp. (molecular weight ~39.6 kDa, CAZy family PL7), with specific activities ranging from ~120 U/mg to ≥200,000 U/g depending on the unit definition and assay conditions employed by different vendors [2].

β-Elimination Depolymerization via β-elimination of (1→4) glycosidic bonds
PL7 Family Recombinant CAZy PL7 enzyme from Sphingomonas sp.
Oligosaccharide Ends Generates 4-deoxy-α-L-erythro-hex-4-enuronosyl non-reducing ends

Alginate Lyase: Source-Dependent Specificity


Despite sharing the same CAS number (9024-15-1) and EC classification (4.2.2.3), alginate lyase preparations from different microbial sources exhibit fundamentally divergent substrate preferences that preclude generic substitution. Enzymes classified under the same EC number may preferentially cleave poly-mannuronate (polyM) blocks, poly-guluronate (polyG) blocks, or heteropolymeric MG blocks, with Km differences exceeding 20-fold between polyM and polyG for some bifunctional enzymes [1]. Furthermore, some commercial preparations classified as EC 4.2.2.3 show activity exclusively on poly-guluronic acid, while others degrade both polyM and polyG [2]. These source-dependent specificity differences directly determine whether an alginate lyase will effectively depolymerize a given alginate substrate—selecting the wrong enzyme preparation can result in negligible activity, incomplete saccharification, or unintended oligosaccharide product profiles [3].

  • PolyM/polyG substrate preference varies by microbial source; Km differences may exceed 20-fold.
  • Some commercial enzymes degrade only polyG, while others act on both polyM and polyG, altering product profiles.
  • Selecting a mismatched enzyme source can result in negligible activity or incomplete saccharification.

Alginate Lyase Comparative Performance Evidence


PolyG vs. PolyM Substrate Affinity

A purified endo-type alginate lyase from Cellulophaga sp. NJ-1 demonstrated broad substrate specificity across sodium alginate, polyMG, polyM, and polyG blocks, but exhibited markedly higher affinity (lower Km) toward polyG (15.63 mM) and polyMG (23.90 mM) compared to polyM (53.61 mM) and sodium alginate (27.21 mM) [1]. This represents a 3.4-fold difference in Km between polyG and polyM substrates for the same enzyme preparation. In contrast, a bifunctional alginate lyase from Alteromonas sp. H-4 showed a Km for polyM that was 20-fold higher than for polyG (measured in mg/mL), demonstrating that even among bifunctional enzymes, the relative preference for M- versus G-rich regions varies substantially depending on the source organism [2].

PolyG vs. PolyM affinity
Reported
3.4× lower Km for polyG (15.63 mM) vs polyM (53.61 mM); Alteromonas enzyme shows 20× Km difference
Substrate-preference alignment critical for depolymerization efficiency
High-G feedstocks benefit from low-Km polyG enzymes
substrate specificity enzyme kinetics Michaelis-Menten constant

Thermal Stability and pH Optima: Sphingomonas vs. Flavobacterium

A comparative study of two polysaccharide lyase family 7 alginate lyases evaluated thermal stability, pH optima, and substrate preferences against a commercial microbial alginate lyase (SigmALy). SALy (recombinant from Sphingomonas sp.) exhibited an optimal pH range of pH 5.5–7.0, whereas FALy (recombinant from Flavobacterium sp.) and SigmALy both showed optimal activity at pH 7.5 [1]. Reaction temperatures of 30–50 °C had no influence on the activity of any of the enzymes, but thermal stability was reduced above 50 °C for all three preparations [1]. Notably, substrate preference differed dramatically: SALy had highest activity on poly-guluronic acid (polyG), FALy preferred poly-mannuronic acid (polyM) but retained activity on polyG, while SigmALy was active only on poly-guluronic acid [1].

Thermal & pH comparison
Head-to-head
Sphingomonas enzyme (SALy): pH 5.5–7.0, dual polyM/polyG activity. Flavobacterium (FALy) and commercial SigmALy: pH 7.5, polyG-only or polyM preference.
pH and thermal profile dictate fit for combined cellulase–lyase saccharification
Acidic pH compatibility favors Sphingomonas enzyme
thermal stability pH optimum enzyme robustness

Endolytic vs. Exolytic Cleavage Modes

Comparative biochemical and structural characterization of two alginate lyases from the marine flavobacterium Zobellia galactanivorans revealed distinct modes of action despite a common jelly roll-fold structure. AlyA1PL7 was demonstrated to be an endolytic guluronate lyase that cleaves internal glycosidic bonds within alginate chains, whereas AlyA5 functions exolytically, cleaving unsaturated units at the nonreducing end of oligo-alginates [1]. Structural analysis attributed these differences to active site topology: AlyA1PL7 possesses an open cleft configuration permitting internal chain access, while AlyA5 displays a pocket topology due to additional loops that partially obstruct the catalytic groove [1]. Both enzymes proceed via a calcium-dependent mechanism, contrasting with PL7 alginate lyases from terrestrial bacteria [1].

Endolytic vs. exolytic mode
Head-to-head
AlyA1PL7: endolytic guluronate lyase (open cleft). AlyA5: exolytic oligo-alginate lyase (pocket topology). Both calcium-dependent.
Mode of action determines product homogeneity versus viscosity reduction
Exolytic for defined AOS; endolytic for industrial processing
endo-acting exo-acting mode of action active site topology

Specific Activity Variation Across Vendors

Commercial alginate lyase (CAS 9024-15-1) preparations exhibit substantial variation in reported specific activity due to differences in unit definitions, assay conditions, and enzyme sources. Recombinant Sphingomonas sp. alginate lyase from Megazyme reports specific activity of ~120 U/mg at 40 °C, pH 7.2 on sodium alginate, with one unit defined as the amount of enzyme producing an A235 increase of 1.0 per minute at 235 nm [1]. Creative Enzymes reports ~125 U/mg protein for a recombinant Sphingomonas sp. preparation using an identical unit definition . In contrast, Nanjing Duly Biotech reports ≥200,000 U/g using a unit definition based on reducing sugar production: 1 μg reducing sugar produced per minute at 40 °C . Sigma-Aldrich offers a preparation with ≥10,000 units/g solid, defined as an A235 increase of 1.0 per minute per mL at pH 6.3, 37 °C .

Specific activity variation
Data to verify
Megazyme ~120 U/mg (A235, 40°C, pH 7.2); Creative Enzymes ~125 U/mg (same); Nanjing Duly ≥200,000 U/g (reducing sugar); Sigma ≥10,000 U/g (A235, 37°C).
Unit definitions and assay conditions prevent direct cross-vendor comparison
Supplier-reported values; normalize activity per unit definition before purchase
specific activity unit definition vendor comparison

polyMG-Specific vs. Bifunctional Saccharification

A polyMG-specific alginate lyase cloned from Stenotrophomonas maltophilia KJ-2 was characterized for substrate specificity and compared to conventional bifunctional alginate lyases. The recombinant enzyme preferentially degraded the glycosidic bond of polyMG-block over polyM-block and polyG-block, with NMR analysis confirming that cleavage occurs preferentially at M-G linkages rather than G-M linkages, leaving mannuronate (M) at the reducing end [1]. This specificity profile contrasts with bifunctional enzymes such as that from Alteromonas sp. H-4, which degrades both polyM and polyG blocks without preferential MG-block cleavage [2]. The authors note that the KJ-2 polyMG-specific alginate lyase can be used in combination with other alginate lyases for synergistic saccharification of alginate [1].

polyMG specificity
Reported
KJ-2 polyMG-specific enzyme cleaves M-G linkages preferentially; mannuronate at reducing end. Bifunctional Alteromonas enzyme lacks MG-block specificity.
Complementary specificities enable synergistic complete degradation
Combine polyM-, polyG-, and polyMG-specific lyases for exhaustive depolymerization
synergistic saccharification polyMG-specific alginate degradation

Immobilized vs. Free Enzyme Stability and Kinetics

Immobilization of alginate lyase on magnetic chitosan microspheres was compared to free enzyme for thermal stability and kinetic parameters. The immobilized alginate lyase displayed superior thermal stability compared to the free alginate lyase [1]. The Km values of the free and immobilized enzymes were 0.05 mol/L and 0.09 mol/L, respectively, indicating a 1.8-fold increase in Km (decreased substrate affinity) upon immobilization, consistent with diffusion limitations introduced by the support matrix [1]. A separate study on alginate lyase from Streptomyces sp. LB55 immobilized on silicon dioxide nanoparticles showed that the immobilized form had optimal temperature of 45 °C compared to 40 °C for the free form, with higher activation energy (52.3 kJ/mol), enthalpy (49.8 kJ/mol), and entropy (-69.7 J/mol/K) of catalysis [2].

Immobilized vs. free kinetics
Head-to-head
Km increased 1.8× upon immobilization (0.05 to 0.09 mol/L); optimal temperature rose from 40°C to 45°C; enhanced thermal stability.
Immobilization trades substrate affinity for operational reusability
Diffusion limitations reduce affinity; verify for continuous process
enzyme immobilization thermal stability reusability Km

Alginate Lyase: Application Scenarios


Brown Seaweed Saccharification for Biofuels

For brown seaweed (e.g., Laminaria digitata) saccharification in biofuel production, recombinant Sphingomonas sp. alginate lyase (SALy) is recommended based on direct comparative evidence showing optimal pH range of 5.5–7.0, compatibility with combined cellulase–lyase treatment at pH 6 and 40 °C, and ability to degrade both polyM and polyG substrates [1]. In head-to-head comparisons, SALy catalyzed more extensive alginate degradation in L. digitata than SigmALy, which is active only on polyG and functions optimally at pH 7.5 [1].

Defined Oligosaccharide Production for Biomedical Research

For production of alginate oligosaccharides (AOS) with defined degrees of polymerization for biomedical applications (e.g., cytokine modulation, antioxidant studies), an exolytic alginate lyase such as AlyA5 from Zobellia galactanivorans should be selected based on its demonstrated ability to cleave unsaturated units at the nonreducing end of oligo-alginates, generating specific oligosaccharide products [2]. This contrasts with endolytic enzymes (e.g., AlyA1PL7) that produce heterogeneous oligosaccharide mixtures [2].

High-G Alginate Feedstock Processing

When processing high-guluronate alginate feedstocks (e.g., from Laminaria hyperborea stipes), procurement should prioritize enzymes with demonstrated high affinity for polyG blocks, such as the Cellulophaga sp. NJ-1 alginate lyase, which exhibits Km = 15.63 mM for polyG—3.4-fold higher affinity than for polyM (Km = 53.61 mM) [3]. In contrast, for high-M feedstocks, the Flavobacterium sp. enzyme (FALy) which prefers polyM should be selected [1].

Complete Alginate Depolymerization via Enzyme Cocktails

For applications requiring exhaustive alginate depolymerization (e.g., monomer production for microbial fermentation), procurement should include a combination of enzymes with complementary specificities: a polyM-specific enzyme (EC 4.2.2.3), a polyG-specific enzyme (EC 4.2.2.11), and a polyMG-specific enzyme such as that from Stenotrophomonas maltophilia KJ-2, which cleaves M-G linkages [4]. This synergistic approach enables more complete saccharification than any single bifunctional enzyme can achieve [4].

Application
Selection Property
Validation Focus
Brown seaweed saccharification
Acidic-to-neutral pH activity profile; dual polyM/polyG substrate range
Combined cellulase–lyase treatment efficiency
Defined oligosaccharide production
Exolytic cleavage mode (nonreducing end)
Oligosaccharide product size and homogeneity
High-G alginate feedstock processing
Low Km for polyG blocks (high affinity)
Depolymerization rate on high-guluronate substrates
Complete alginate depolymerization
PolyMG-specific linkage preference (M-G over G-M)
Synergistic enzyme cocktail for exhaustive monomer release
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